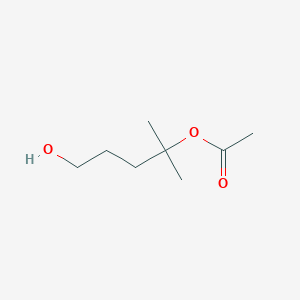
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene, 95% (abbreviated as 1,5-Diisocyanato-2,4-TCMB) is an organic compound with a molecular formula of C9H4Cl6N2O2. It is a colorless, crystalline solid with a melting point of 101-103°C. It is a versatile intermediate used in organic synthesis and has wide ranging applications in the fields of pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 1,5-Diisocyanato-2,4-TCMB is based on its ability to react with other molecules to form new compounds. In particular, it is able to react with alcohols, amines, and other isocyanates to form polyurethanes, polyureas, and polyisocyanates. These compounds are then used in a variety of applications, including the production of plastics, paints, and coatings.
Biochemical and Physiological Effects
1,5-Diisocyanato-2,4-TCMB is not known to have any direct biochemical or physiological effects. However, due to its use in the production of plastics, paints, and coatings, it is possible that it may have some indirect effects on the environment and human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Diisocyanato-2,4-TCMB is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost, availability, and ease of handling. However, it is important to note that it is combustible and should be handled with caution.
Direcciones Futuras
1,5-Diisocyanato-2,4-TCMB has a wide range of potential applications in the fields of pharmaceuticals, agrochemicals, and polymers. Future research may focus on the development of new synthesis methods, the optimization of existing synthesis methods, and the development of new applications for 1,5-Diisocyanato-2,4-TCMB. Additionally, future research may focus on the environmental and health impacts of 1,5-Diisocyanato-2,4-TCMB, as well as its potential for use in the development of green chemistry.
Métodos De Síntesis
The synthesis of 1,5-Diisocyanato-2,4-TCMB can be achieved through a few different methods. One method involves the reaction of 2,4-dichlorotoluene with phosgene in the presence of a base such as potassium carbonate, followed by the addition of isocyanic acid. Another method involves the reaction of 2,4-dichlorotoluene with hydrogen cyanide in the presence of an acid catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
1,5-Diisocyanato-2,4-TCMB is widely used in scientific research as a reagent for the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethanes, polyureas, and polyisocyanates, which are used in the production of plastics, paints, and coatings. In addition, 1,5-Diisocyanato-2,4-TCMB is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Propiedades
IUPAC Name |
1,5-diisocyanato-2,4-bis(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6N2O2/c11-9(12,13)5-1-6(10(14,15)16)8(18-4-20)2-7(5)17-3-19/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHEQJFEXKEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Cl)(Cl)Cl)N=C=O)N=C=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














